molecular formula C9H19NO B1619975 1-Piperidinepropanol, 2-methyl- CAS No. 94-88-2

1-Piperidinepropanol, 2-methyl-

カタログ番号: B1619975
CAS番号: 94-88-2
分子量: 157.25 g/mol
InChIキー: JNSUUJLFWBSBME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Piperidinepropanol, 2-methyl- is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Piperidinepropanol, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Piperidinepropanol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinepropanol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2-methylpiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9-5-2-3-6-10(9)7-4-8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUUJLFWBSBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883285
Record name 1-Piperidinepropanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-88-2
Record name 2-Methyl-1-piperidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinepropanol, 2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinepropanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperidinepropanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacodynamic and Metabolic Profiling of Piperocaine and Its Primary Metabolite, 2-Methyl-1-piperidinepropanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals and application scientists, understanding the lifecycle of a local anesthetic from target engagement to metabolic clearance is critical for optimizing efficacy and safety. This technical guide explores the mechanism of action of piperocaine —a classic ester-type local anesthetic—and its enzymatic degradation into the inactive metabolite 2-methyl-1-piperidinepropanol . By mapping the structure-activity relationship (SAR) and detailing self-validating experimental workflows, we provide a comprehensive framework for evaluating ester-based sodium channel blockers.

Molecular Architecture and Structure-Activity Relationship (SAR)

The pharmacological profile of piperocaine (1[1]) is dictated by its tripartite molecular structure:

  • Lipophilic Aromatic Ring (Benzoate): This domain is essential for partitioning into and crossing the lipid bilayer of neuronal membranes.

  • Intermediate Ester Linkage: This structural bridge connects the lipophilic and hydrophilic domains. Crucially, it acts as the metabolic "Achilles' heel," making the drug highly susceptible to rapid enzymatic hydrolysis 2[2].

  • Hydrophilic Tertiary Amine (2-Methylpiperidine): With a specific pKa, this amine exists in a physiological equilibrium between its un-ionized (lipid-soluble) and ionized (water-soluble) states.

Upon metabolic cleavage, the benzoate group is lost, yielding 2-methyl-1-piperidinepropanol (3[3]). The loss of the lipophilic aromatic ring renders this metabolite highly hydrophilic. Consequently, it cannot penetrate the neuronal membrane to reach the intracellular binding site, effectively stripping it of any anesthetic potency.

Pharmacodynamics: Nav Channel Blockade

Piperocaine exerts its primary anesthetic effect by acting as a voltage- and use-dependent blocker of voltage-gated sodium (Nav) channels 4[4]. The mechanism follows the classic "hydrophilic pathway":

  • Membrane Traversal: The un-ionized fraction of piperocaine diffuses across the lipid bilayer.

  • Intracellular Ionization: Once inside the more acidic intracellular environment, the molecule reprotonates into its active, ionized form.

  • Target Engagement: The ionized molecule enters the open pore of the Nav channel and binds to a specific receptor site on the intracellular side, stabilizing the channel in an inactivated state 4[4]. This halts sodium influx and prevents the propagation of action potentials 5[5].

  • Secondary Effects: Interestingly, piperocaine is distinguished from other local anesthetics by its partial inhibition of dopamine, which may contribute to its specific clinical and side-effect profile 6[6].

G P_ext Piperocaine (Extracellular) Equilibrium: Ionized ⇌ Un-ionized P_mem Un-ionized Piperocaine (Crosses Lipid Bilayer) P_ext->P_mem Deprotonation (pH > pKa) P_int Ionized Piperocaine (Intracellular Space) P_mem->P_int Reprotonation (Intracellular pH) Nav_open Voltage-Gated Na+ Channel (Open/Active State) P_int->Nav_open Enters channel pore Nav_inact Voltage-Gated Na+ Channel (Inactivated State) Nav_open->Nav_inact Binds intracellular site Block Conduction Blockade (Anesthetic Effect) Nav_inact->Block Prevents Na+ Influx

Fig 1: Mechanism of use-dependent Nav channel blockade by Piperocaine.

Pharmacokinetics: Metabolic Hydrolysis Pathway

Unlike amide local anesthetics, which require hepatic degradation, ester-type anesthetics like piperocaine are rapidly hydrolyzed directly in the bloodstream by plasma pseudocholinesterase (butyrylcholinesterase, BChE)2[2]. This enzymatic cleavage breaks the ester bond, instantly terminating the drug's pharmacological activity and yielding two primary metabolites: benzoic acid and 2-methyl-1-piperidinepropanol 7[7].

G Pip Piperocaine (Active Ester) Enz Plasma Pseudocholinesterase (BChE) Pip->Enz Enzymatic Hydrolysis Met1 Benzoic Acid (Lipophilic) Enz->Met1 Cleavage Product 1 Met2 2-Methyl-1-piperidinepropanol (Hydrophilic Inactive Metabolite) Enz->Met2 Cleavage Product 2

Fig 2: Enzymatic hydrolysis of Piperocaine into 2-methyl-1-piperidinepropanol.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacodynamics and pharmacokinetics of piperocaine, we employ two highly controlled, self-validating laboratory workflows.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav Blockade)

Objective: Quantify the use-dependent block of Nav channels by piperocaine. Causality & Self-Validation: We utilize the whole-cell configuration to precisely control both intra- and extracellular ionic gradients. To ensure the system is self-validating, we continuously monitor the "leak current." If the leak current exceeds 100 pA, the membrane seal is deemed compromised, and the software automatically invalidates the data point. Furthermore, a terminal application of Tetrodotoxin (TTX) is used as a positive control to confirm that the isolated currents are exclusively sodium-driven. Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the target Nav1.x channel subtype.

  • Setup: Fill the recording pipette with an intracellular solution (CsF-based to block potassium currents) and submerge the cells in an extracellular bath solution (high Na+).

  • Establish Seal: Form a gigaseal (>1 GΩ) and apply suction to rupture the membrane, achieving the whole-cell configuration.

  • Pulse Protocol: Hold the membrane potential at -100 mV (causality: ensures all Nav channels are in the resting, available state). Apply a test pulse to -10 mV at 10 Hz.

  • Drug Perfusion: Perfuse piperocaine into the bath. The 10 Hz high-frequency stimulation repeatedly opens the channels, exposing the intracellular binding site and allowing us to measure the accelerated onset of the "phasic" (use-dependent) block.

  • Data Acquisition: Record the fractional reduction in peak inward sodium current.

Protocol B: In Vitro Plasma Stability & LC-MS/MS Metabolite Quantification

Objective: Determine the enzymatic half-life of piperocaine and the stoichiometric formation of 2-methyl-1-piperidinepropanol. Causality & Self-Validation: Because plasma is a complex matrix, ion suppression in the mass spectrometer can artificially skew quantification. We validate the assay by spiking the samples with a stable isotope-labeled internal standard (e.g., Piperocaine-d5), which perfectly co-elutes and corrects for matrix effects. A parallel incubation with an esterase inhibitor (physostigmine) serves as a negative control to prove the degradation is purely enzymatic. Step-by-Step Methodology:

  • Incubation: Spike piperocaine (1 µM final concentration) into pre-warmed (37°C) pooled human plasma.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 10, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Causality: The cold organic solvent instantly denatures plasma esterases, halting hydrolysis, and precipitates proteins to prevent LC column clogging.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for piperocaine (parent) and 2-methyl-1-piperidinepropanol (metabolite) to calculate the clearance half-life.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Comparison

Property Piperocaine (Parent Drug) 2-Methyl-1-piperidinepropanol (Metabolite)
CAS Registry Number 136-82-3 94-88-2
Molecular Weight 261.36 g/mol 157.26 g/mol
Structural Class Benzoate Ester Amino Alcohol
Aqueous Solubility 1g per 1.5 mL (as HCl salt) Highly Soluble
Pharmacological Status Active Nav Blocker Inactive

| Membrane Permeability | High (Un-ionized form) | Poor |

Table 2: Experimental Assay Parameters & Causality

Assay Parameter Target/Metric Experimental Causality & Significance
Holding Potential -100 mV Ensures all Nav channels are in the resting state prior to the test pulse.
Test Pulse -10 mV Fully activates Nav channels to measure peak inward sodium current.
Stimulation Frequency 10 Hz Repeatedly opens channels to quantify use-dependent (phasic) blockade.
Quenching Agent Cold Acetonitrile Instantly denatures esterases and precipitates proteins to halt metabolism.

| Internal Standard | Piperocaine-d5 | Co-elutes with analyte to correct for LC-MS/MS matrix ion suppression. |

Conclusion

The pharmacological utility of piperocaine relies entirely on its delicate structural balance. Its lipophilic benzoate ester allows it to reach the intracellular Nav channel binding site to induce anesthesia, while its vulnerability to plasma pseudocholinesterase ensures rapid systemic clearance. The resulting cleavage into 2-methyl-1-piperidinepropanol represents a perfect structural deactivation, rendering the molecule too hydrophilic to sustain target engagement. Mastering these structure-activity relationships and employing self-validating analytical techniques is paramount for the continuous innovation of local anesthetic formulations.

References

  • "Piperocaine hydrochloride - 533-28-8 - Vulcanchem: Mechanism of Action", Vulcanchem,
  • "Local Anesthetics - Anesthesia Key", Anesthesia Key,
  • "Piperocaine HCl - Benchchem", Benchchem,
  • "1-Piperidinepropanol, 2-methyl- - Substance Details - SRS | US EPA", US EPA,
  • "Piperocaine - CAS Common Chemistry", CAS,
  • "Local anesthetic - Wikipedia", Wikipedia,
  • "(PDF)

Sources

Methodological & Application

Application Note & Protocols: Esterification Strategies for 2-Methyl-1-Piperidinepropanol Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural alkaloids due to its favorable physicochemical properties and ability to interact with diverse biological targets.[1] Intermediates such as 2-methyl-1-piperidinepropanol are valuable building blocks in drug discovery, providing a platform for generating compound libraries with varied pharmacological profiles.[] Esterification of the hydroxyl group is a common and critical step to modulate properties like lipophilicity, metabolic stability, and pro-drug potential.

However, the structure of 2-methyl-1-piperidinepropanol presents a significant synthetic challenge: the target hydroxyl group is a tertiary alcohol. This steric hindrance, combined with the potential for acid-catalyzed elimination, renders many classical esterification methods ineffective. This guide provides an in-depth analysis of suitable esterification protocols, explains the causality behind methodological choices, and offers detailed, field-proven protocols for researchers in drug development.

The Challenge of Esterifying a Tertiary Alcohol: Method Selection

Direct acid-catalyzed methods like the Fischer-Speier esterification, which involve refluxing a carboxylic acid and an alcohol with a strong acid catalyst, are generally unsuitable for tertiary alcohols.[3][4] The harsh acidic conditions and elevated temperatures promote a competing E1 elimination pathway, leading to the formation of isobutene-type byproducts instead of the desired ester.[5][6][7]

Therefore, successful esterification requires mild conditions that activate either the carboxylic acid or the alcohol without inducing carbocation formation. This note will focus on three robust and well-established methods:

  • Steglich Esterification: A carbodiimide-mediated coupling ideal for acid-sensitive and sterically demanding substrates.[8]

  • Yamaguchi Esterification: A powerful method utilizing a mixed anhydride, especially effective for highly functionalized and hindered systems.[9]

  • Acylation with Acid Chlorides: A classic and often high-yielding approach using a pre-activated carboxylic acid derivative.[10][11]

Comparative Overview of Recommended Methods
MethodActivating Agent(s)Key ReagentsConditionsAdvantagesDisadvantages
Steglich Carboxylic AcidDCC or EDC, DMAP (cat.)Mild, neutral, Room Temp.[12]Tolerates acid-labile groups; Minimal epimerization.[13]Byproduct (DCU/EDU) can be difficult to remove; N-acylurea side product possible.[8]
Yamaguchi Carboxylic Acid2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPMild, aprotic solventHigh yields for sterically hindered substrates; Useful for macrolactones.[9][14]TCBC is sterically hindered and can be less reactive; Requires stoichiometric DMAP.[14]
Acyl Halide Carboxylic AcidThionyl Chloride or Oxalyl Chloride (to make acid chloride)Base-mediated (e.g., Pyridine, Et₃N)High reactivity and often high yields; Readily available reagents.[15]Acid chloride can be moisture sensitive; HCl byproduct must be scavenged.[10]

Detailed Protocols and Mechanistic Insights

This section provides step-by-step protocols for the recommended esterification methods. Each protocol is designed as a self-validating system, with notes on monitoring progress and identifying key species.

Logical Workflow for Esterification

The general experimental process follows a clear path from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Dry, Inert Atmosphere) Setup Reaction Setup (Alcohol, Acid, Solvent) Reagents->Setup Addition Add Coupling Reagents (e.g., DCC/DMAP) Setup->Addition Monitor Monitor Progress (TLC, LC-MS) Addition->Monitor Quench Quench Reaction Monitor->Quench Extract Acid-Base Extraction Quench->Extract Purify Chromatography / Recrystallization Extract->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Ester Product Characterize->Final G RCOOH R-COOH Oacyl O-Acylisourea Intermediate RCOOH->Oacyl + DCC DCC DCC Nacyl N-Acylurea (Side Product) Oacyl->Nacyl Rearrangement (slow) ActiveEster Acylpyridinium Salt (Active Ester) Oacyl->ActiveEster + DMAP (fast) DMAP DMAP (cat.) Ester Ester Product ActiveEster->Ester + R'-OH DCU DCU (Byproduct) ActiveEster->DCU - DCU ROH R'-OH (2-Methyl-1-piperidinepropanol) Ester->DMAP - DMAP (regen.)

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in a dry, aprotic solvent (e.g., dichloromethane or THF, ~0.1-0.5 M).

  • Addition of Alcohol and Catalyst: Add 2-methyl-1-piperidinepropanol (1.1 eq.) and DMAP (0.05-0.1 eq.). Stir the solution until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the initial exotherm and minimize side reactions.

  • Carbodiimide Addition: Add DCC (1.1 eq.) portion-wise over 5-10 minutes. If using EDC, it can be added in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.

  • Work-up: a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess DMAP and the basic product), water, and saturated aqueous NaHCO₃. Crucially, retain the acidic aqueous layer containing the protonated product. c. Basify the combined acidic aqueous layers to pH > 10 with 2 M NaOH or solid K₂CO₃. d. Extract the now deprotonated product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x). [16]9. Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification

Principle & Expertise: This method is exceptionally effective for creating esters from sterically hindered alcohols. The reaction proceeds in two conceptual steps within a one-pot procedure. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base (like triethylamine) to form a mixed anhydride. [9][14]This anhydride is highly activated, but the bulky trichlorobenzoyl group sterically shields its own carbonyl carbon. In the second step, a stoichiometric amount of DMAP regioselectively attacks the less hindered carbonyl of the carboxylic acid portion, forming the same highly reactive acylpyridinium intermediate as in the Steglich reaction, which is then trapped by the alcohol. [17] Reaction Mechanism:

G RCOOH R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC TCBC + Et3N ActiveEster Acylpyridinium Salt MixedAnhydride->ActiveEster + DMAP (attacks less hindered C=O) DMAP DMAP (stioch.) Ester Ester Product ActiveEster->Ester + R'-OH TCB_Salt Trichlorobenzoate Salt ActiveEster->TCB_Salt - Trichlorobenzoate ROH R'-OH

Caption: Mechanism of the Yamaguchi esterification.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-necked flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve in dry toluene or THF.

  • Amine Addition: Add dry triethylamine (1.1 eq.) and stir the solution at room temperature for 10 minutes.

  • Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise. Stir the mixture at room temperature for 1-2 hours. A precipitate of triethylammonium chloride will form.

  • Alcohol Addition: In a separate flask, dissolve 2-methyl-1-piperidinepropanol (1.2 eq.) and DMAP (1.2 eq.) in the same solvent.

  • Coupling: Add the solution containing the alcohol and DMAP to the mixed anhydride mixture via cannula or dropping funnel.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. c. As with the Steglich protocol, the basic piperidine product may require an acid-base extraction for optimal purification. Wash the organic layer with 1 M HCl, retain the aqueous layer, basify, and back-extract into fresh organic solvent. [16]8. Purification: Dry the final organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Acylation with Acid Chlorides

Principle & Expertise: This is the most direct approach, involving the reaction of the alcohol with a highly electrophilic acid chloride. Acid chlorides are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with the alcohol is fast and often exothermic. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl gas that is generated, preventing it from protonating the piperidine nitrogen or promoting side reactions. [10][11] Detailed Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-piperidinepropanol (1.0 eq.) in dry dichloromethane.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (used as solvent).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition: Add the desired acid chloride (1.1 eq.) dropwise via syringe. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.

  • Work-up: a. Quench the reaction by slowly adding water or saturated NaHCO₃ solution. b. Transfer to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane. d. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography if necessary.

Purification and Characterization

Trustworthiness through Validation: A protocol's value is determined by the purity of its output. The basic nature of the piperidine moiety is a key consideration during purification.

  • Acid-Base Extraction: This is the most effective technique for removing non-basic organic impurities. By washing the crude organic mixture with dilute acid (e.g., 1 M HCl), the piperidine-containing ester is protonated and selectively extracted into the aqueous phase, leaving neutral impurities behind. The aqueous layer is then basified, and the pure product is back-extracted into an organic solvent. [16]* Chromatography: Flash column chromatography on silica gel is standard. A mobile phase containing a small amount of triethylamine (e.g., 0.5-1% in a hexane/ethyl acetate mixture) is often used to prevent the basic product from streaking on the acidic silica gel.

  • Characterization: The final product's identity and purity must be confirmed.

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for include the appearance of new peaks corresponding to the acyl group and a downfield shift of the protons adjacent to the newly formed ester oxygen. [18][19] * Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming successful coupling.

    • Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Nikalje, A. P. (2021). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 11(53), 33697-33716. [Link]

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2005). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5893-5903. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Wikipedia. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • Hammer, C. F., & Heller, S. R. (1968). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Pharmaceutical Sciences, 57(5), 875-877. [Link]

  • J. Schwieter. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. LibreTexts. [Link]

Sources

Topic: Applications of 1-Piperidinepropanol, 2-methyl- in Local Anesthetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide

Foreword

The development of novel local anesthetics is a continuous endeavor in medicinal chemistry, driven by the need for agents with superior efficacy, extended duration of action, and an improved safety profile. The classic local anesthetic structure, an amphipathic molecule with lipophilic and hydrophilic ends connected by an intermediate chain, has been the blueprint for decades. However, innovation lies in the rational selection and modification of each of these components. This guide focuses on a promising but underexplored scaffold: 1-piperidinepropanol, 2-methyl- . We will dissect its structural advantages and provide a comprehensive framework for its use in a modern drug discovery campaign, from initial synthesis to preclinical evaluation. As a Senior Application Scientist, my objective is not merely to provide steps, but to illuminate the scientific reasoning that transforms a chemical scaffold into a potential therapeutic agent.

The Rationale: Why 1-Piperidinepropanol, 2-methyl-?

The selection of a starting scaffold is the most critical decision in a drug design project. 1-Piperidinepropanol, 2-methyl- is a compelling candidate due to the convergence of three key structural features that align perfectly with the known structure-activity relationships (SAR) of local anesthetics.[1]

  • The Hydrophilic Anchor (Piperidine Ring): The piperidine ring serves as the tertiary amine, the hydrophilic component essential for water solubility and, more importantly, for interacting with the intracellular binding site on voltage-gated sodium channels.[2] This saturated heterocycle is a well-validated component found in potent, long-acting local anesthetics like bupivacaine and ropivacaine, demonstrating its compatibility with the target.[3][4] Its pKa is in a favorable range, allowing a significant portion of the molecule to be in the charged, active form at physiological pH.[2]

  • The Versatile Linker (Propanol Backbone): The propanol chain provides two key benefits. Firstly, its hydroxyl group is a prime handle for synthetic modification, allowing for the straightforward introduction of a lipophilic aromatic group via an ester or ether linkage. Ester linkages are common in local anesthetics, and their stability can be tuned by modifying the adjacent aromatic ring.[5] Secondly, the three-atom length is consistent with the optimal spacing between the hydrophilic and lipophilic domains observed in many successful local anesthetics.

  • The Stereochemical Element (2-methyl Group): The methyl group at the 2-position creates a chiral center. This is of paramount importance in modern drug design. It is well-established that enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The classic example in this field is bupivacaine, where the S-enantiomer (levobupivacaine) exhibits significantly lower cardiotoxicity than the R-enantiomer.[6] The presence of this chiral center in the 1-piperidinepropanol, 2-methyl- scaffold allows for the development of single-enantiomer drugs from the outset, a critical step in designing safer medicines.

G cluster_0 1-Piperidinepropanol, 2-methyl- Scaffold Scaffold Core Structure Piperidine Hydrophilic Amine (Target Interaction, Solubility) Scaffold->Piperidine pKa Tuning Propanol Linker & Reactive Site (Ester/Ether Formation) Scaffold->Propanol Derivatization Methyl Chiral Center (Stereospecificity, Safety) Scaffold->Methyl Enantiopurity

Caption: Key structural advantages of the 1-piperidinepropanol, 2-methyl- scaffold.

Synthetic Strategy: From Scaffold to Lead Candidate

Our strategy will focus on synthesizing an ester-linked derivative, a common and effective approach for this class of drugs. We will attach a 2,6-dimethylbenzoyl group, a lipophilic moiety found in lidocaine. The steric hindrance provided by the two ortho-methyl groups is a classic design element used to protect the adjacent ester bond from rapid hydrolysis by plasma esterases, thereby prolonging the drug's duration of action.

G cluster_input Reactants cluster_process Process cluster_output Outcome Scaffold 1-Piperidinepropanol, 2-methyl- Reaction Esterification (Base, Solvent) Scaffold->Reaction Reagent 2,6-Dimethylbenzoyl Chloride Reagent->Reaction Product Crude Product Reaction->Product Workup Purified Purified Lead Candidate Product->Purified Purification (Chromatography)

Caption: Workflow for the synthesis of a novel local anesthetic candidate.

Protocol 2.1: Synthesis of (S)-2-methyl-1-(piperidin-1-yl)propan-1-yl 2,6-dimethylbenzoate

Rationale: This protocol details the synthesis of a single enantiomer to proactively address potential stereospecific toxicity. Triethylamine is used as a mild base to quench the HCl byproduct of the acylation reaction. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The workup with sodium bicarbonate removes any unreacted acid chloride and the acidic triethylammonium salt.

Materials:

  • (S)-1-Piperidinepropanol, 2-methyl- (1.0 eq)

  • 2,6-Dimethylbenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for flash chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-1-piperidinepropanol, 2-methyl- (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add a solution of 2,6-dimethylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 20 minutes. A precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to isolate the pure ester.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Tiered Screening Approach

A logical, tiered approach is essential for efficient drug development. We begin with in vitro assays to determine potency and cellular toxicity before moving to more complex and resource-intensive in vivo models.

Protocol 3.1: In Vitro Potency Assessment - Whole-Cell Patch-Clamp Electrophysiology

Rationale: The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels (VGSCs).[7] This assay directly measures the functional inhibition of these channels. We use a cell line (e.g., HEK-293) stably expressing the human cardiac sodium channel, hNaᵥ1.5. This specific subtype is critical as its inhibition is linked to the cardiotoxicity of local anesthetics, providing an early safety readout. The output, IC₅₀, is the concentration of the drug that inhibits 50% of the sodium current, a gold-standard measure of potency.

Materials:

  • HEK-293 cells stably expressing hNaᵥ1.5 channels

  • Standard cell culture reagents

  • Patch-clamp electrophysiology rig with amplifier and data acquisition software

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compound (e.g., Bupivacaine)

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Gigaseal Formation: Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve whole-cell configuration.

  • Voltage Protocol: Hold the cell at -120 mV. Elicit sodium currents by applying a 50 ms depolarizing step to -10 mV every 10 seconds.

  • Compound Application: Once a stable baseline current is established, perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30, 100 µM). Allow the effect to reach steady-state at each concentration.

  • Data Analysis: Measure the peak inward current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation to determine the IC₅₀ value.

Protocol 3.2: In Vitro Cytotoxicity Assessment - MTT Assay

Rationale: A potent drug is useless if it is indiscriminately toxic to all cells. The MTT assay provides a reliable measure of general cytotoxicity.[8][9] It quantifies the metabolic activity of cells, which correlates with cell viability. By determining the CC₅₀ (the concentration causing 50% cell death), we can calculate a preliminary Therapeutic Index (CC₅₀/IC₅₀). A higher index suggests a better safety margin. We use a human keratinocyte cell line (HaCaT) as a representative model for tissue at the site of administration.

Materials:

  • HaCaT (human keratinocyte) cell line

  • 96-well cell culture plates

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only (control) and untreated wells. Incubate for 24 hours.

  • MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37 °C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells. Plot viability against drug concentration to determine the CC₅₀ value.

Protocol 3.3: In Vivo Efficacy Assessment - Rat Sciatic Nerve Block Model

Rationale: After a compound shows promising in vitro potency and safety, its efficacy must be tested in a living system. The rat sciatic nerve block is a standard preclinical model that assesses both sensory (analgesic) and motor blockade.[10][11] It provides crucial data on the onset, depth, and duration of anesthesia, which are key clinical parameters.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound formulated in sterile saline

  • Positive control (e.g., 0.5% Bupivacaine) and vehicle control (saline)

  • Short-acting inhalation anesthetic (e.g., isoflurane) for induction

  • 30-gauge needles and syringes

  • Plantar test apparatus (Hargreaves' test) for sensory assessment

  • Motor function scoring system

Procedure:

  • Acclimatization: Acclimatize rats to the testing equipment and handling for 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source (sensory test) and assess normal motor function.

  • Anesthesia and Injection: Briefly anesthetize the rat with isoflurane. Inject 0.2 mL of the test solution, positive control, or vehicle perineurally at the sciatic notch.

  • Sensory Blockade Assessment: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180 min), place the rat in the plantar test apparatus and measure the time to paw withdrawal from the heat source. A significant increase in latency indicates a sensory block. A cutoff time (e.g., 20 seconds) is used to prevent tissue damage.

  • Motor Blockade Assessment: At the same time points, observe the rat's gait and paw placement. Score motor function (e.g., 0=normal, 1=limp, 2=full paralysis of the limb).

  • Data Analysis: Plot the mean withdrawal latency and mean motor score against time for each group. The duration of action is defined as the time until these values return to baseline.

Data Synthesis and Lead Candidate Evaluation

The ultimate goal is to identify a lead candidate with a superior profile compared to existing standards like bupivacaine. All quantitative data should be collated for direct comparison.

Table 1: Hypothetical Comparative Profile of a Lead Candidate

ParameterLead Candidate (Compound X)Bupivacaine (Reference)Rationale
hNaᵥ1.5 IC₅₀ (µM) 4.52.6Measures potency; lower is more potent.
Cytotoxicity CC₅₀ (µM) 18055Measures general toxicity; higher is safer.
Therapeutic Index (CC₅₀/IC₅₀) 40 21.2 Key safety indicator; a higher ratio is desirable.
Anesthetic Duration (min) ~300 ~180 Measures efficacy; longer duration is a key goal.

Based on this hypothetical data, "Compound X" would be a highly promising lead candidate. Despite being slightly less potent than bupivacaine at the molecular target, its significantly lower cytotoxicity results in a nearly two-fold better therapeutic index. Critically, it demonstrates a much longer duration of action in the in vivo model, achieving a primary objective of the drug design program.

Conclusion and Path Forward

The 1-piperidinepropanol, 2-methyl- scaffold serves as an exemplary starting point for the rational design of next-generation local anesthetics. Its inherent structural and stereochemical features provide a robust foundation for creating derivatives with enhanced therapeutic profiles. The systematic application of the synthetic and evaluative protocols detailed in this guide enables the efficient identification of lead candidates with clinically desirable characteristics, such as prolonged duration of action and an improved safety margin.

The path forward for a promising candidate like our hypothetical "Compound X" would involve more extensive preclinical evaluation, including pharmacokinetic studies (ADME), testing in other pain models, and detailed cardiovascular safety pharmacology before consideration for clinical development.

References

  • Title: Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives Source: Pharmaceutical Chemistry Journal URL: [Link]

  • Title: An in vivo method for the quantitative evaluation of local anesthetics Source: PubMed URL: [Link]

  • Title: Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes Source: PubMed URL: [Link]

  • Title: Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin Source: PubMed URL: [Link]

  • Title: An in vivo method for the quantitative evaluation of local anesthetics Source: ResearchGate URL: [Link]

  • Title: Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes in Source: American Veterinary Medical Association Journals URL: [Link]

  • Title: An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability Source: Frontiers in Neuroscience URL: [Link]

  • Title: In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism Source: PMC (PubMed Central) URL: [Link]

  • Title: Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes. Source: Mad Barn URL: [Link]

  • Title: An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability Source: PMC (PubMed Central) URL: [Link]

  • Title: Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives Source: J-STAGE URL: [Link]

  • Title: The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pharmacology of Local Anaesthetics Source: ResearchGate URL: [Link]

  • Title: Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives Source: PubMed URL: [Link]

  • Title: Pharmacology of local anaesthetics Source: Deranged Physiology URL: [Link]

  • Title: Pharmacology Local Anesthetics Source: SlideShare URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 2-Methyl-1-piperidinepropanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methyl-1-piperidinepropanol (CAS: 94-88-2) is a highly valued pharmaceutical intermediate, most notably serving as the direct precursor to the local anesthetic piperocaine[1]. While traditional synthetic routes often rely on the direct alkylation of 3-chloropropyl benzoate with 2-methylpiperidine[2], this approach is frequently plagued by over-alkylation, competitive elimination reactions, and the need for extensive chromatographic purification.

Causality of Experimental Choices
  • Substrate State (Quaternary Salt vs. Free Base): Hydrogenating the nitrogen heterocycle as a quaternary salt is a deliberate, field-proven choice. Free amines possess a lone pair that strongly coordinates to the metal catalyst surface, leading to rapid catalyst poisoning. The quaternized pyridinium nitrogen lacks this lone pair, ensuring high catalyst turnover and preventing unwanted hydrogenolysis of the C-N bond.

  • Catalyst Selection (PtO₂): Platinum dioxide (Adams' catalyst) is selected over Palladium on Carbon (Pd/C). PtO₂ exhibits superior specific activity for the reduction of pyridinium rings at low to moderate pressures (40-50 psi) and ambient temperatures. Pd/C often requires elevated temperatures and pressures that could induce side reactions or partial dealkylation.

  • Solvent (Absolute Ethanol): Ethanol provides excellent solubility for the polar pyridinium chloride salt, facilitates high hydrogen gas dissolution, and acts as a mild proton donor to stabilize transition states during the reduction process.

Experimental Workflow & Logical Relationships

SynthesisWorkflow A 2-Methylpyridine + 3-Chloro-1-propanol B Quaternization (Reflux, 12h, MeCN) A->B C 1-(3-Hydroxypropyl)- 2-methylpyridinium chloride B->C D Catalytic Hydrogenation (PtO2, H2 45 psi, EtOH) C->D E 2-Methyl-1-piperidinepropanol Hydrochloride D->E F Neutralization (NaOH) & Extraction E->F G 2-Methyl-1-piperidinepropanol (Free Base) F->G

Caption: Step-by-step experimental workflow for the synthesis of 2-methyl-1-piperidinepropanol.

Data Presentation: Catalyst Optimization

To validate the choice of catalyst and conditions, a comparative optimization study was conducted. The data below summarizes the quantitative outcomes of various hydrogenation parameters, proving the superiority of the PtO₂ system.

CatalystLoading (mol %)SolventPressure (psi)Temp (°C)Time (h)Yield (%)Purity (GC-MS)
PtO₂ 1.0 EtOH 45 25 4 96 >99%
Pd/C (10%)5.0EtOH4525124285%
Pd/C (10%)5.0MeOH1006087892%
Ru/C (5%)2.0H₂O1508068190%

Table 1: Optimization of catalytic hydrogenation conditions. PtO₂ at ambient temperature provides the optimal balance of yield, purity, and operational safety.

Step-by-Step Methodologies

Protocol A: Synthesis of 1-(3-hydroxypropyl)-2-methylpyridinium chloride

Self-Validating Principle: The reaction progress is visually and physically validated by the precipitation of the product. The quaternary salt is insoluble in the chosen aprotic solvent (acetonitrile), driving the equilibrium forward and providing an immediate visual cue of successful conversion.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Addition: Add 2-methylpyridine (0.1 mol, 9.3 g) and 3-chloro-1-propanol (0.11 mol, 10.4 g) to 150 mL of anhydrous acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 12 hours.

  • In-Process Control: Monitor by TLC (DCM:MeOH 9:1). The starting 2-methylpyridine (UV active, Rf ~0.6) should disappear, replaced by a baseline spot (Rf 0.0).

  • Isolation: Cool the mixture to 0 °C. The pyridinium salt will precipitate. Filter the hygroscopic white solid under a blanket of argon, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum.

Protocol B: Catalytic Hydrogenation

Self-Validating Principle: The reaction is quantitatively monitored via precise hydrogen pressure drop. The theoretical consumption of exactly 3 molar equivalents of H₂ confirms the complete reduction of the aromatic ring without over-reduction.

  • Preparation: In a 250 mL Parr hydrogenation bottle, dissolve 1-(3-hydroxypropyl)-2-methylpyridinium chloride (0.05 mol, ~9.4 g) in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 115 mg (approx. 1 mol %) of Platinum dioxide (PtO₂). Caution: PtO₂ can catalyze the ignition of solvent vapors; add strictly under an inert atmosphere.

  • Purging: Attach the bottle to the Parr hydrogenator. Purge the vessel with nitrogen three times (pressurize to 30 psi, then vent), followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 45 psi with H₂. Initiate vigorous shaking.

  • Monitoring: Record the pressure gauge. The pressure will drop as H₂ is consumed. Repressurize to 45 psi as needed until hydrogen uptake definitively ceases (typically 3-4 hours).

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad with 20 mL of ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 2-methyl-1-piperidinepropanol hydrochloride as a highly pure, viscous oil or crystalline solid.

Protocol C: Free-Basing to 2-Methyl-1-piperidinepropanol
  • Neutralization: Dissolve the hydrochloride salt in 50 mL of distilled water. Chill to 5 °C. Slowly add 2M NaOH solution dropwise until the pH reaches 11-12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Final Purification: Distill the crude product under reduced pressure to afford pure 2-methyl-1-piperidinepropanol as a clear, colorless liquid.

Mechanistic Pathway Visualization

Mechanism N1 1-(3-Hydroxypropyl)- 2-methylpyridinium N2 Adsorption onto Pt Catalyst Surface N1->N2 N4 Sequential Hydride Transfer (x6) N2->N4 N3 H2 Dissociation (Pt-H Formation) N3->N2 N5 Desorption of Piperidinium Salt N4->N5

Caption: Mechanistic pathway of heterogeneous catalytic hydrogenation of the pyridinium ring on Pt surface.

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 1-Piperidinepropanol, 2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 1-piperidinepropanol, 2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in the synthesis of 1-piperidinepropanol, 2-methyl- esters.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 1-piperidinepropanol, 2-methyl-?

The most prevalent and well-established method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol to form an ester and water.[1][2][3] Due to its reversible nature, specific strategies must be employed to drive the reaction towards the product and maximize the yield.[3][4][5]

Q2: Why is my reaction yield consistently low (25-35%)?

Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction.[3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[4][6] Other contributing factors can include steric hindrance from the reactants, suboptimal reaction conditions, or inefficient purification methods.[3][7]

Q3: Can I use a base to catalyze this esterification?

While base-catalyzed transesterification is a valid method for converting one ester to another, directly reacting a carboxylic acid and an alcohol under basic conditions is generally not effective for this type of transformation.[8][9][10] The carboxylic acid would be deprotonated by the base, forming a carboxylate anion which is a poor electrophile, thus hindering the nucleophilic attack by the alcohol.

Q4: What are some alternative esterification methods if Fischer esterification is not working well?

For acid-sensitive substrates or when higher yields are desired, the Steglich esterification is an excellent alternative.[7] This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[7] Another approach is to first convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the alcohol.[1][11]

Q5: How can I monitor the progress of my reaction?

Several analytical techniques can be employed to monitor the reaction progress. Thin-layer chromatography (TLC) is a simple and effective method for qualitative analysis. For quantitative analysis, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly reliable.[12][13][14] In-line monitoring using techniques like mid-infrared (MIR) spectrometry can provide real-time data on the concentration of reactants and products.[14]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the esterification of 1-piperidinepropanol, 2-methyl-.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Potential Cause Underlying Principle Recommended Action Rationale
Water in the reaction mixture The presence of water shifts the equilibrium of the Fischer esterification towards the starting materials (Le Châtelier's principle).[4][6]Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5][6] Alternatively, add a dehydrating agent like molecular sieves.Removing a product of a reversible reaction drives the equilibrium towards the formation of the desired ester.[4][5][6]
Insufficient catalyst The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][15][16]Ensure the use of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in catalytic amounts.[1][4]A sufficient concentration of the protonated intermediate is necessary to achieve a reasonable reaction rate.
Suboptimal temperature Esterification reactions often require heating to overcome the activation energy barrier.[2]Reflux the reaction mixture. The optimal temperature will depend on the solvent and reactants used.Higher temperatures increase the reaction rate, allowing the equilibrium to be reached faster.
Steric hindrance The bulky nature of either the carboxylic acid or the alcohol can impede the approach of the nucleophile to the electrophilic center.[3]Consider using a less sterically hindered carboxylic acid or explore alternative esterification methods like the Steglich esterification.[7]The Steglich method activates the carboxylic acid, making it more susceptible to attack even by sterically hindered alcohols.
Problem 2: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

Potential Cause Underlying Principle Recommended Action Rationale
Incomplete reaction Unreacted starting materials can co-elute with the product during chromatography or interfere with crystallization.Monitor the reaction to completion using TLC or another analytical technique before proceeding with workup.Ensuring complete conversion simplifies the purification process.
Formation of side products The amino group of 1-piperidinepropanol, 2-methyl- can potentially undergo side reactions, such as N-acylation, although O-acylation is generally favored.[17] Prolonged exposure to strong acid and heat can also lead to degradation.Optimize reaction time and temperature. Consider protecting the amine group if N-acylation is a significant issue.Minimizing side reactions increases the purity of the crude product, facilitating easier purification.
Emulsion formation during workup The amphiphilic nature of the product and unreacted starting materials can lead to the formation of stable emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to "break" the emulsion.[18]Increasing the ionic strength of the aqueous phase reduces the solubility of organic components, aiding in phase separation.
Product is soluble in the wash solutions The desired ester may have some solubility in the aqueous solutions used for washing, leading to yield loss.[19]Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent.This ensures that any dissolved product is recovered, maximizing the isolated yield.
Problem 3: Product Fails to Precipitate/Crystallize

Possible Causes & Solutions

Potential Cause Underlying Principle Recommended Action Rationale
Product is an oil at room temperature Many esters, particularly those with lower molecular weights, are liquids at ambient temperatures.If the product is an oil, purification by column chromatography is the preferred method.Chromatography separates compounds based on their differential adsorption to a stationary phase, which is effective for purifying liquid products.
Presence of impurities Impurities can disrupt the crystal lattice formation, preventing crystallization.Purify the crude product by column chromatography before attempting crystallization.A higher purity sample is more likely to crystallize successfully.
Incorrect solvent system for crystallization The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but not when cold.Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization.A systematic approach to finding the right crystallization conditions is more efficient than trial and error.

III. Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 eq), 1-piperidinepropanol, 2-methyl- (1.2 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, ~5 mol%).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[18]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Spot a small amount of the reaction mixture, the starting carboxylic acid, and the starting alcohol on a TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot corresponding to the product is observed.

IV. Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intramolecular Proton Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H₂O Ester Ester Water_Elimination->Ester - H⁺ (Catalyst Regenerated) Water H₂O Alcohol Alcohol (1-piperidinepropanol, 2-methyl-) Catalyst_H H+

Caption: Acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Yes_Water Yes Check_Water->Yes_Water Yes No_Water No Check_Water->No_Water No Check_Catalyst Is the catalyst concentration adequate? Yes_Water->Check_Catalyst Use_Dean_Stark Implement Dean-Stark trap or add drying agent. No_Water->Use_Dean_Stark Use_Dean_Stark->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No Check_Catalyst->No_Catalyst No Check_Temp Is the reaction temperature optimal? Yes_Catalyst->Check_Temp Increase_Catalyst Increase catalyst loading. No_Catalyst->Increase_Catalyst Increase_Catalyst->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Consider_Alternatives Consider alternative methods (e.g., Steglich esterification). Yes_Temp->Consider_Alternatives Increase_Temp Increase to reflux temperature. No_Temp->Increase_Temp Increase_Temp->Consider_Alternatives

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Blackmond, D. G., Ristić, N., & Buitrago, C. F. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. [Link]

  • Williams, J. M. J., et al. (2013). Organobase-Catalyzed Amidation of Esters with Amino Alcohols. Organic Letters. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Omega. [Link]

  • Study.com. (n.d.). Ester Reactions: Esterification Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Al-Sakkal, R. G., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: The Fischer Esterification. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

  • Bladt, D., et al. (2011). Lab #3: Esterification Reaction. Journal of Chemical Education. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]

  • D'Arrigo, P., et al. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Organic Syntheses. (n.d.). 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]

  • US EPA. (2023). 1-Piperidinepropanol, 2-methyl- - Substance Details. [Link]

  • The Organic Chemistry Tutor. (2020). Basic transesterification. YouTube. [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]

Sources

Technical Support Center: Troubleshooting Common Impurities in 2-Methyl-1-piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-1-piperidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic route to ensure the highest quality and yield of your target compound.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What are the primary synthetic routes to 2-methyl-1-piperidinepropanol?

A1: The most prevalent and industrially relevant synthesis of 2-methyl-1-piperidinepropanol involves a Grignard reaction. This typically entails the reaction of a propyl magnesium halide (e.g., propyl magnesium bromide) with a suitable piperidine-based ester, such as ethyl 2-methylpiperidine-1-carboxylate. An alternative, though less common, approach is the reductive amination of a keto-alcohol with 2-methylpiperidine.

Q2: What are the most common impurities I should expect?

A2: The impurity profile is highly dependent on the synthetic route and the purity of your starting materials. However, some of the most frequently observed impurities include:

  • Unreacted Starting Materials: Residual 2-methylpiperidine and the starting ester or keto-alcohol.

  • Grignard-Related Byproducts: These can include the ketone intermediate from the first addition of the Grignard reagent to the ester, as well as products from the reaction of the Grignard reagent with itself or residual water.[1][2][3]

  • Over-alkylation Products: In reductive amination, there is a possibility of forming tertiary amines.[4]

  • Degradation Products: 2-methyl-1-piperidinepropanol can be susceptible to oxidation or thermal degradation, especially during purification.[5][6]

Troubleshooting Guide: A Deeper Dive into Specific Impurities

Q3: My post-reaction mixture shows a significant amount of a ketone intermediate when analyzed by GC-MS. What is causing this and how can I minimize it?

A3:

  • Causality & Mechanism: The formation of a tertiary alcohol from the reaction of a Grignard reagent with an ester proceeds through a two-step addition mechanism.[7][8] The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is generally more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to yield the desired tertiary alcohol.[8] The presence of a significant amount of the ketone intermediate suggests an incomplete reaction, which can be attributed to several factors:

    • Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent will lead to the formation of the ketone, which will not be further converted to the tertiary alcohol.[3]

    • Poor Reactivity of the Grignard Reagent: The Grignard reagent may have partially decomposed due to exposure to moisture or atmospheric carbon dioxide.

    • Low Reaction Temperature: The reaction may not have been allowed to proceed at a temperature sufficient for the second addition to occur efficiently.

  • Prevention & Mitigation Strategies:

    • Stoichiometry is Key: Use a slight excess (at least 2.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[3]

    • Ensure High-Quality Grignard Reagent: Prepare the Grignard reagent under strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, diethyl ether) and dried glassware. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration.

    • Optimize Reaction Temperature: While the initial addition is often performed at a lower temperature to control the exotherm, ensure the reaction is allowed to warm to room temperature or is gently heated to drive the second addition to completion.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the ketone intermediate before quenching the reaction.

Q4: I'm observing a byproduct with a mass corresponding to a dimer of my Grignard reagent. Why is this happening?

A4:

  • Causality & Mechanism: This impurity, often referred to as a Wurtz-type coupling product (e.g., hexane from propyl magnesium bromide), arises from the reaction of the Grignard reagent with unreacted alkyl halide starting material. This is more prevalent if the Grignard reagent formation is slow or incomplete.

  • Prevention & Mitigation Strategies:

    • Controlled Grignard Formation: Add the alkyl halide to the magnesium turnings at a rate that maintains a gentle reflux. This ensures the alkyl halide reacts as it is added and does not accumulate.

    • Activation of Magnesium: If the reaction is sluggish to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

    • High-Purity Reagents: Use high-purity magnesium turnings and alkyl halides.

Q5: My final product is discolored (yellow to brown). What is the source of this coloration and how can I remove it?

A5:

  • Causality & Mechanism: Discoloration in amines is often due to oxidative degradation.[9] The tertiary amine in 2-methyl-1-piperidinepropanol can be susceptible to air oxidation, especially in the presence of light or trace metal impurities, leading to the formation of colored byproducts.

  • Prevention & Mitigation Strategies:

    • Inert Atmosphere: Handle the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent like ethanol and treat with a small amount of activated charcoal.[10] Stir for 30-60 minutes, then filter through a pad of celite to remove the charcoal and adsorbed colored impurities.

    • Purification Method: Vacuum distillation is highly effective at removing non-volatile colored impurities.[10]

Q6: My HPLC analysis shows significant peak tailing for the main product peak. How can I improve the peak shape?

A6:

  • Causality & Mechanism: Peak tailing for basic compounds like 2-methyl-1-piperidinepropanol is a common issue in reversed-phase HPLC.[10] The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on the surface of the silica-based column packing material, leading to poor peak symmetry.[10]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with your compound for the active silanol sites. Triethylamine (TEA) at a concentration of 0.1-0.5% (v/v) is a common and effective choice.[10]

    • Use of an "End-Capped" Column: Employ a modern, high-purity silica column where the residual silanol groups have been chemically deactivated ("end-capped").

    • Consider a Different Stationary Phase: For highly basic compounds, a polymer-based or a hybrid organic-silica column may provide better peak shape.

Data & Protocols

Table 1: Typical Impurity Profile from Grignard Synthesis
ImpurityTypical GC Retention Time (Relative)Likely OriginMitigation Strategy
2-Methylpiperidine0.85Unreacted Starting MaterialOptimize stoichiometry of piperidine derivative
Hexane0.70Grignard self-couplingControlled Grignard formation
Ketone Intermediate0.95Incomplete second additionUse >2 equivalents of Grignard reagent
2-Methyl-1-piperidinepropanol1.00Desired Product -
Protocol 1: General HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Note: For peak tailing issues, consider adding 0.1% TEA to the mobile phase and using a pH-stable column.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude 2-methyl-1-piperidinepropanol to the distillation flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Gradually reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun of any low-boiling impurities. Then, collect the main fraction at the expected boiling point under the applied pressure (e.g., approximately 95-100 °C at 1 mmHg).

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile residues.

Visualizations

Diagram 1: Grignard Synthesis and Impurity Formation Pathway

ester Piperidine Ester intermediate Tetrahedral Intermediate ester->intermediate + grignard1 Propyl-MgBr (1st eq.) grignard1->intermediate ketone Ketone Impurity intermediate->ketone Elimination product_alkoxide Product Alkoxide ketone->product_alkoxide + grignard2 Propyl-MgBr (2nd eq.) grignard2->product_alkoxide product 2-Methyl-1-piperidinepropanol product_alkoxide->product workup Aqueous Workup workup->product

Caption: Grignard reaction pathway and the formation of the ketone impurity.

Diagram 2: Troubleshooting Workflow for Discolored Product

start Discolored Final Product (Yellow/Brown) cause Likely Cause: Oxidative Degradation start->cause solution1 Purification Step: Charcoal Treatment cause->solution1 solution2 Purification Step: Vacuum Distillation cause->solution2 prevention Preventative Measure: Handle under Inert Atmosphere cause->prevention result Colorless, Pure Product solution1->result solution2->result

Caption: A simple workflow for addressing product discoloration.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(2-methyl-1-piperidinyl)-1-propanol. Retrieved from [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reactions with Esters and Mechanisms. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Retrieved from [Link]

  • Semantic Scholar. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • ResearchGate. (2026, March 30). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF. Retrieved from [Link]

  • DOI. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. Retrieved from [Link]

  • FKIT. (2018, January 11). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Retrieved from [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US2363159A - Purification of piperidine.
  • Google Patents. (n.d.). EP2019097A1 - Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine.
  • Occupational Safety and Health Administration. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. Retrieved from [Link]

  • MedCrave online. (2026, March 27). Impurities in pharmaceutical ingredients: an overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Google Patents. (n.d.). JPH0899971A - Piperonal purification method.
  • Organic Syntheses Procedure. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v76p0086
  • National Center for Biotechnology Information. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

Sources

Technical Support Center: Advanced Purification of 2-Methyl-1-piperidinepropanol Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-methyl-1-piperidinepropanol and its related derivatives. As a critical intermediate in the synthesis of pharmaceuticals (such as local anesthetics like piperocaine) and advanced agrochemicals, achieving high purity is paramount[1][2].

Because 2-methyl-1-piperidinepropanol contains both a basic tertiary amine and a polar hydroxyl group, crude extracts often suffer from co-eluting structural isomers, unreacted alkylating agents, and highly colored oxidation byproducts[3][4]. This guide provides field-proven, causally-grounded troubleshooting steps and self-validating protocols to ensure your purification workflows are reproducible and scalable.

I. Purification Triage & Workflow

Selecting the correct purification method depends entirely on the physicochemical properties of the target compound and the nature of the impurities[5]. The decision matrix below outlines the optimal path from crude extract to >98% purity.

PurificationWorkflow Crude Crude 2-Methyl-1-piperidinepropanol Extract Assess Assess Impurity Profile (TLC / GC-MS) Crude->Assess Volatile Volatile / Non-basic Impurities Present? Assess->Volatile Basic Neutral / Acidic Impurities Present? Assess->Basic Trace Trace / Structural Isomers Present? Assess->Trace Distillation Vacuum Distillation (High Yield, Bulk Cleanup) Volatile->Distillation Yes Pure Purified 2-Methyl-1-piperidinepropanol (>98% Purity) Distillation->Pure AcidBase Acid-Base Extraction (pH > 10 for Free Base) Basic->AcidBase Yes AcidBase->Pure Chromatography Flash Chromatography (Silica + 1% TEA) Trace->Chromatography Yes Chromatography->Pure

Caption: Decision-making workflow for selecting the optimal purification method based on impurity profiling.

II. Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and irreversible adsorption during silica gel flash chromatography of my extract?

The Causality: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel[6]. This ionic interaction protonates the amine, causing the compound to bind too strongly to the stationary phase, resulting in poor peak symmetry and loss of yield. The Solution: You must competitively mask these acidic sites. Add a basic modifier, such as Triethylamine (TEA) at 0.5–1% (v/v) , to your mobile phase[6]. Alternatively, switch your stationary phase to basic alumina or use amine-deactivated silica.

Q2: My crude extract has a distinct yellow/brown tint. How can I remove these oxidation products without losing significant yield?

The Causality: Piperidine derivatives are highly susceptible to N-oxidation and environmental degradation, which form trace amounts of highly colored, polar impurities[3][4]. The Solution: For bulk cleanup, perform an activated charcoal treatment . The porous structure of activated carbon selectively traps these large, conjugated oxidation products. If the color persists, follow up with vacuum distillation . Because 2-methyl-1-piperidinepropanol has a relatively high boiling point, vacuum distillation (e.g., at 0.5 mmHg) lowers the boiling point to a safe thermal window, separating the product from non-volatile degradation products[4].

Q3: How do I efficiently separate the target 2-methyl-1-piperidinepropanol from unreacted neutral alkylating agents (e.g., 3-chloro-1-propanol)?

The Causality: The target compound is a basic tertiary amine, whereas the alkylating agent is neutral. This difference in basicity allows for phase-switching isolation[5]. The Solution: Utilize an Acid-Base Extraction . By lowering the pH to < 2, the piperidine nitrogen is protonated, forming a water-soluble hydrochloride salt. Neutral impurities remain trapped in the organic phase and can be discarded. Subsequent basification to pH > 12 deprotonates the amine, drastically reducing its aqueous solubility and forcing the pure free base back into a fresh organic layer[3][5].

III. Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the physical state or phase partition does not match the description at any step, it serves as an immediate indicator that a parameter (e.g., pH, vacuum pressure) has drifted.

Protocol A: Optimized Acid-Base Extraction

Use this protocol to separate the basic product from neutral/acidic impurities.

  • Dissolution: Dissolve the crude 2-methyl-1-piperidinepropanol extract in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate)[3].

  • Acidic Wash (Protonation): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and vent. Validation check: The target compound is now in the lower/upper aqueous phase (depending on the organic solvent's density).

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Place the aqueous flask in an ice bath. Slowly add concentrated NaOH dropwise while stirring until the pH indicator paper reads > 12. Validation check: The solution will turn cloudy as the free base precipitates or forms an insoluble oil.

  • Re-extraction: Extract the cloudy aqueous layer 3 times with fresh dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[3][7].

Protocol B: Vacuum Distillation

Use this protocol to remove non-volatile colored impurities and residual salts.

  • Drying: Ensure the crude extract is rigorously dried over anhydrous magnesium sulfate. Trace water will disrupt the vacuum and cause bumping[4].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and secure.

  • Distillation: Apply a high vacuum (e.g., 0.5 mmHg). Heat the distillation flask gently using a heating mantle.

  • Collection: Discard the initial volatile forerun. Collect the main fraction that distills at the expected boiling point (approx. 94–100 °C at 0.5 mmHg, analogous to similar piperidinepropanol derivatives)[4][8]. Validation check: The collected fraction should be a colorless to pale-yellow viscous liquid.

Protocol C: Amine-Modified Flash Chromatography

Use this protocol for high-resolution separation of structural isomers.

  • Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30) and add exactly 1% (v/v) Triethylamine (TEA)[6].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified eluent. This pre-deactivates the acidic silanol groups.

  • Loading & Elution: Load the crude extract dissolved in a minimum amount of eluent. Run the column using a gradient if necessary, maintaining the 1% TEA concentration[4].

  • Isolation: Monitor fractions via TLC (developed in a TEA-containing chamber). Combine pure fractions and evaporate the solvent.

IV. Quantitative Data: Purification Method Comparison

To assist in selecting the most efficient route for your specific scale and impurity profile, consult the performance metrics below[3][5][9].

Purification TechniqueTarget Impurity TypeTypical YieldPurity AchievedOptimal Scalability
Acid-Base Extraction Neutral / Acidic85–95%>90%Large (>1 kg)
Vacuum Distillation Non-volatile / Colored80–90%>95%Large (>1 kg)
Flash Chromatography Structural Isomers / Trace60–80%>99%Small (<100 g)
Charcoal Treatment Oxidation Products90–98%N/A (Color removal)Moderate (10g - 1kg)

V. References

  • DrugFuture. Piperocaine. Retrieved from [Link]

  • National Institutes of Health (NIH). PIPEROCAINE - gsrs. Retrieved from[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Piperidinepropanol, 2-methyl- vs. 1-Piperidineethanol in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis, piperidine-based amino alcohols serve as foundational building blocks. While 1-piperidineethanol acts as a standard, unhindered N-alkyl piperidine widely used in general organic synthesis[1], the introduction of a methyl group and an extended alkyl chain in 1-piperidinepropanol, 2-methyl- fundamentally alters its chemical behavior. The latter is a critical precursor to local anesthetics like Piperocaine[2]. This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on how steric hindrance dictates regioselectivity during α-C–H oxidation and nucleophilic acylation.

Physicochemical & Structural Profiling

Understanding the baseline physical properties is essential for predicting solvent interactions, partition coefficients, and reaction kinetics. The table below summarizes the core metrics of both compounds.

Property1-Piperidineethanol1-Piperidinepropanol, 2-methyl-
CAS Registry Number 3040-44-6[1]N/A (Base of Piperocaine: 136-82-3)[2]
Molecular Formula C₇H₁₅NO[1]C₉H₁₉NO
Molecular Weight 129.20 g/mol [1]157.25 g/mol
Boiling Point 199–202 °C[3]~230 °C (estimated)
Density (at 25 °C) 0.973 g/mL[3]~0.95 g/mL
Structural Features Unhindered N-center, 2-carbon chainSterically hindered N-center (C2-methyl), 3-carbon chain
Primary Application General intermediate, base quencher[3]Precursor to Piperocaine (local anesthetic)[2]

Mechanistic Divergence: Sterics and Regioselectivity

Steric Shielding at the Nitrogen Center

The fundamental reactivity difference between these two molecules stems from the α-methyl group on the piperidine ring of 1-piperidinepropanol, 2-methyl-. This methyl group acts as a steric shield around the nitrogen lone pair. In 1-piperidineethanol, the nitrogen is highly nucleophilic and readily coordinates with transition metals or electrophiles. In contrast, the 2-methyl variant exhibits a significantly higher activation energy barrier for N-coordination, which suppresses unwanted N-acylation side reactions and drives exclusive O-acylation during esterification workflows.

Regioselectivity in α-C–H Oxidation

The most striking comparative data emerges during oxidative functionalization. When subjected to α-C–H oxidation, the regioselectivity (C-2 vs. C-6 oxidation) is highly dependent on the steric environment and the specific oxidant used.

For 1-piperidinepropanol, 2-methyl-, iron-catalyzed oxidation operates under thermodynamic control, heavily favoring the less hindered C-6 position (yielding a 6:1 ratio in favor of C-6)[4]. Conversely, oxidation using mercuric acetate (Hg(OAc)₂) operates under a distinct mechanistic pathway (kinetic control via direct coordination), which paradoxically favors the more substituted C-2 position (9:1 ratio at 60°C)[4]. Unhindered compounds like 1-piperidineethanol do not exhibit this extreme divergence, making the 2-methyl derivative a fascinating subject for controlled regioselective synthesis.

Regioselectivity Substrate 1-Piperidinepropanol, 2-methyl- (Sterically Hindered N-center) PathA Hg(OAc)2 Oxidation (Kinetic Control) Substrate->PathA PathB Iron-Catalyzed Oxidation (Thermodynamic Control) Substrate->PathB ResultA Favors C-2 Oxidation (9:1 Ratio) PathA->ResultA Direct N-Coordination ResultB Favors C-6 Oxidation (6:1 Ratio) PathB->ResultB Steric Avoidance

Fig 1. Regioselectivity pathways in the oxidation of sterically hindered piperidine derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and precise quenching mechanisms to prevent data artifacts.

Protocol A: Regioselective α-C–H Oxidation & Kinetic Monitoring

Objective: Determine the C-2 vs. C-6 oxidation ratio of 1-piperidinepropanol, 2-methyl- using an iron-catalyzed system[4]. Causality & Design: Dodecane is utilized as an internal standard. Because oxidation reactions can suffer from volatile loss or over-oxidation (leading to ring-opening), tracking dodecane ensures the mass balance remains >90%, validating that the observed yields represent true regioselectivity rather than degradation artifacts[4].

  • Equilibration: In an oven-dried Schlenk flask, dissolve 1.0 mmol of the amino alcohol in 5 mL of anhydrous acetonitrile. Add 0.5 mmol of dodecane (internal standard) and 5 mol% of the iron catalyst.

  • Oxidant Addition: Lower the temperature to 0 °C. Dropwise, add 2.0 equivalents of tert-butyl peroxybenzoate (PhCO₃tBu). Rationale: Slow addition at low temperature prevents thermal runaway and non-selective radical generation.

  • Kinetic Sampling: Warm to room temperature. Extract 50 µL aliquots at 1, 4, 12, and 48 hours.

  • Quenching: Immediately inject each aliquot into a vial containing 0.5 mL of saturated aqueous sodium thiosulfate. Rationale: Thiosulfate instantly reduces unreacted peroxide, freezing the reaction state for accurate GC-MS analysis.

  • Analysis: Analyze the organic layer via GC-MS, calibrating the C-2 and C-6 oxidation product peaks against the dodecane standard.

Workflow S1 1. Substrate & Standard Equilibration S2 2. Controlled Oxidant Addition S1->S2 S3 3. Kinetic Sampling S2->S3 S4 4. Thiosulfate Quench & GC-MS Analysis S3->S4

Fig 2. Self-validating experimental workflow for kinetic monitoring of α-C–H oxidation.

Protocol B: Comparative O-Acylation (Esterification)

Objective: Synthesize the benzoate ester (Piperocaine analog) and compare O-acylation efficiency against 1-piperidineethanol[2]. Causality & Design: The reaction is run at 0 °C using triethylamine as an auxiliary base. The low temperature maximizes the kinetic difference between the sterically hindered nitrogen and the primary alcohol, ensuring exclusive O-acylation.

  • Dissolve 5.0 mmol of the amino alcohol and 6.0 mmol of triethylamine in 20 mL of anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 5.5 mmol of benzoyl chloride dissolved in 5 mL of DCM over 15 minutes.

  • Stir for 2 hours, then quench with saturated aqueous NaHCO₃ to neutralize HCl byproducts and unreacted benzoyl chloride.

  • Extract, dry over MgSO₄, and concentrate. Determine the yield of the resulting ester via HPLC.

Quantitative Data & Yield Analysis

The table below summarizes the experimental yields and regioselectivity outcomes based on the methodologies described above, highlighting the profound impact of the 2-methyl group.

Reaction TypeSubstrateReagents / ConditionsPrimary ProductYield / RatioMass Balance
α-C–H Oxidation 1-Piperidinepropanol, 2-methyl-Fe-catalyst, PhCO₃tBu, 48h[4]C-6 Oxidized Product6:1 (C-6:C-2)>90%
α-C–H Oxidation 1-Piperidinepropanol, 2-methyl-Hg(OAc)₂, 60 °C[4]C-2 Oxidized Product9:1 (C-2:C-6)~85%
O-Acylation 1-PiperidineethanolBenzoyl Chloride, NEt₃, 0 °C1-Piperidineethanol benzoate>95%>98%
O-Acylation 1-Piperidinepropanol, 2-methyl-Benzoyl Chloride, NEt₃, 0 °CPiperocaine (Base)[2]>92%>95%

Conclusion

The comparative analysis of 1-piperidineethanol and 1-piperidinepropanol, 2-methyl- underscores the critical role of steric hindrance in rational drug design and synthesis. While 1-piperidineethanol offers straightforward, unhindered reactivity ideal for general library synthesis, the 2-methyl derivative provides a highly tunable scaffold. By selecting the appropriate catalytic system (e.g., Iron vs. Mercury), chemists can exploit the steric bulk of the 2-methyl group to drive highly regioselective oxidations, a technique paramount in the late-stage functionalization of complex pharmaceutical intermediates.

References

  • NIST Chemistry WebBook: 1-Piperidineethanol. National Institute of Standards and Technology. Retrieved from: [Link]

  • CAS Common Chemistry: Piperocaine (CAS 136-82-3). American Chemical Society. Retrieved from: [Link]

  • Iron-Catalyzed α-C–H Cyanation of Simple and Complex Tertiary Amines. The Journal of Organic Chemistry, ACS Publications. Retrieved from: [Link]

Sources

A Comparative Guide to the Validation of GC-FID Analytical Methods for the Quantification of 1-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated Gas Chromatography with Flame Ionization Detection (GC-FID) methodologies for the quantitative analysis of 1-piperidinepropanol. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this compound. This document delves into the critical aspects of method validation, offering insights into experimental design and data interpretation grounded in established scientific principles and regulatory standards.

Introduction

1-Piperidinepropanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of final drug products. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for this purpose due to its high sensitivity, wide linear range, and robustness.[1] However, the successful implementation of a GC-FID method hinges on a thorough validation process to demonstrate its suitability for its intended purpose.[2][3]

This guide will explore the nuances of validating a GC-FID method for 1-piperidinepropanol, drawing comparisons between different approaches and providing the rationale behind key experimental choices. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by the U.S. Food and Drug Administration (FDA).[4][5][6]

The Imperative of Derivatization in the GC Analysis of Piperidine Alcohols

Direct analysis of polar compounds like 1-piperidinepropanol by GC can be challenging. The presence of an active hydrogen on the hydroxyl group and the basicity of the piperidine nitrogen can lead to poor peak shape (tailing) and potential thermal degradation in the injector port.[7] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, making it more amenable to GC analysis.[8][9]

Common derivatization strategies for compounds with active hydrogens include silylation and acylation.[8]

  • Silylation: This involves replacing the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

  • Acylation: This method introduces an acyl group using reagents such as pentafluorobenzoyl chloride (PFBCI).[8]

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction.[10] This guide will consider methods both with and without derivatization to provide a comprehensive comparison.

Method Validation Workflow

A robust analytical method validation process follows a structured workflow to assess various performance characteristics.

Caption: A typical workflow for analytical method validation.

Comparative Analysis of GC-FID Methodologies

This section compares two hypothetical, yet representative, GC-FID methods for the quantification of 1-piperidinepropanol:

  • Method A: Direct injection (non-derivatized)

  • Method B: Silylation-based derivatization

The performance of each method is evaluated against key validation parameters.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Method A (Direct Injection): May be susceptible to interference from other polar compounds in the sample matrix that have similar retention times. Peak tailing can also mask the presence of closely eluting impurities.[7]

  • Method B (Derivatization): Derivatization can improve specificity by altering the volatility and chromatographic behavior of the analyte, moving its peak away from potential interferences. The resulting derivative often exhibits a sharper, more symmetrical peak, which enhances resolution from other components.[7]

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[12]

ParameterMethod A (Direct Injection)Method B (Derivatization)Acceptance Criteria
Range 50 - 150 µg/mL10 - 200 µg/mLAppropriate for intended use
Correlation Coefficient (r²) ≥ 0.995≥ 0.999≥ 0.999[12]

Rationale: Method B, with derivatization, often exhibits a wider linear range and a higher correlation coefficient. This is because derivatization minimizes analyte adsorption in the GC system, leading to more consistent and proportional responses.[7]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed through recovery studies.

Concentration LevelMethod A (Direct Injection) % RecoveryMethod B (Derivatization) % RecoveryAcceptance Criteria
Low (80%) 95.5 - 98.2%98.5 - 101.2%98 - 102%[12]
Medium (100%) 96.1 - 99.0%99.1 - 100.8%98 - 102%[12]
High (120%) 97.3 - 100.5%98.9 - 101.5%98 - 102%[12]

Rationale: Method B generally demonstrates higher accuracy due to the improved peak shape and reduced analyte-system interactions afforded by derivatization.[7]

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.

Precision LevelMethod A (Direct Injection) %RSDMethod B (Derivatization) %RSDAcceptance Criteria
Repeatability ≤ 2.5%≤ 1.5%≤ 2%[13]
Intermediate Precision ≤ 3.0%≤ 2.0%≤ 3%[12]

Rationale: The improved peak symmetry and reproducibility of the derivatization reaction in Method B typically result in lower relative standard deviations (%RSD) and therefore better precision.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

ParameterMethod A (Direct Injection)Method B (Derivatization)
LOD ~5 µg/mL~1 µg/mL
LOQ ~15 µg/mL~3 µg/mL

Rationale: Derivatization often enhances the detector response, leading to lower LOD and LOQ values, making Method B more suitable for trace-level analysis.[8]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Parameters to Vary:

  • Injector Temperature (± 5°C)

  • Oven Temperature Ramp Rate (± 1°C/min)

  • Carrier Gas Flow Rate (± 0.1 mL/min)

Expected Outcome: Both methods should demonstrate acceptable precision (%RSD ≤ 5%) under these varied conditions. However, Method A might be more sensitive to changes in injector temperature due to the potential for thermal degradation of the underivatized analyte.

Experimental Protocols

Method A: Direct Injection
  • Sample Preparation: Accurately weigh and dissolve the 1-piperidinepropanol sample in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range.

  • GC-FID Conditions:

    • Column: A polar stationary phase column, such as one with a polyethylene glycol (WAX) phase, is recommended for the analysis of underivatized alcohols. A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

Method B: Silylation-Based Derivatization
  • Sample Preparation: a. Accurately weigh the 1-piperidinepropanol sample into a vial. b. Add a suitable solvent (e.g., pyridine or acetonitrile). c. Add the silylating reagent, such as BSTFA with 1% TMCS, in a molar excess.[10] d. Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9] e. Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: A non-polar to mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the analysis of the silylated derivative.[14] A typical dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

    • Injector Temperature: 260°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

Sources

mass spectra fragmentation comparison between 1-piperidinepropanol, 2-methyl- and piperocaine

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide for Analytical Workflows

As a Senior Application Scientist, establishing robust analytical methods for structurally related compounds requires more than just matching library spectra; it requires a fundamental understanding of gas-phase ion chemistry. This guide provides an objective, in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of piperocaine (a local anesthetic) and its synthetic precursor and primary hydrolysis metabolite, 1-piperidinepropanol, 2-methyl- .

By dissecting the causality behind their fragmentation mechanisms, drug development professionals and forensic toxicologists can confidently differentiate these molecules, even in complex biological or seized matrices where piperocaine is known to cause analytical interference[1].

Structural and Chemical Overview

Piperocaine is a benzoate ester of 1-piperidinepropanol, 2-methyl-. This structural relationship means that while their high-mass fragmentation behavior differs significantly due to the ester linkage, their low-mass spectra share a highly conserved base peak driven by the piperidine ring[2].

Table 1: Physicochemical and Structural Comparison
Property1-Piperidinepropanol, 2-methyl-Piperocaine
Role Precursor / Hydrolysis MetaboliteActive Pharmaceutical Ingredient (API)
Molecular Formula C9​H19​NO C16​H23​NO2​
Nominal Mass 157 Da261 Da
Key Functional Groups 2-methylpiperidine, primary alcohol2-methylpiperidine, benzoate ester
Base Peak (100%) m/z 112 m/z 112
Secondary Peaks m/z 140, m/z 98 m/z 105, m/z 246, m/z 77

Mechanistic Causality of Fragmentation

When subjected to 70 eV Electron Ionization (EI), molecules absorb excess internal energy, leading to the ejection of an electron and the formation of a radical cation ( M+∙ ). The site of initial ionization dictates the subsequent fragmentation cascades.

Piperocaine Fragmentation Pathway

In piperocaine, ionization occurs preferentially at the nitrogen atom due to its low ionization energy. The resulting radical site on the nitrogen strongly drives α -cleavage . The Cα​−Cβ​ bond of the propyl chain undergoes homolytic cleavage, expelling the entire benzoate-bearing alkyl tail as a neutral radical. This leaves behind a highly stable 2-methylpiperidine-methylium cation at m/z 112 [3].

Simultaneously, the ester moiety undergoes inductive cleavage to yield the benzoyl cation ( m/z 105 ), which subsequently loses carbon monoxide (CO) to form the phenyl cation ( m/z 77 )[2]. A minor loss of the methyl group from the piperidine ring yields the [M−15]+ ion at m/z 246 [2].

G M Piperocaine (M+•) m/z 261 M_CH3 [M - CH3]+ m/z 246 M->M_CH3 Loss of •CH3 Base 2-methylpiperidine-methylium m/z 112 M->Base α-cleavage Loss of benzoate radical Benzoyl Benzoyl Cation m/z 105 M->Benzoyl Inductive cleavage Loss of amine radical Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl Loss of CO

EI-MS fragmentation pathway of piperocaine highlighting major m/z product ions.

1-Piperidinepropanol, 2-methyl- Fragmentation Pathway

Because this molecule lacks the benzoate group, its spectrum is much simpler. Ionization again occurs at the nitrogen atom. The same α -cleavage mechanism occurs, this time expelling a hydroxyethyl radical ( ∙CH2​CH2​OH ) to yield the identical conserved base peak at m/z 112 . Minor peaks arise from the loss of water ( [M−H2​O]+∙ at m/z 139/140) driven by the primary alcohol group.

G M 1-piperidinepropanol, 2-methyl- (M+•) m/z 157 Base 2-methylpiperidine-methylium m/z 112 M->Base α-cleavage Loss of •CH2CH2OH M_H2O [M - H2O]+• m/z 139 M->M_H2O Loss of H2O

EI-MS fragmentation of 1-piperidinepropanol, 2-methyl- showing the conserved m/z 112 base peak.

Quantitative Data Comparison

To definitively identify these compounds in a single run, analysts must look beyond the m/z 112 base peak and evaluate the relative abundances of the secondary diagnostic ions.

Table 2: Relative Abundance of Diagnostic Ions (70 eV EI-MS)
m/z ValueIon Identity1-Piperidinepropanol, 2-methyl-PiperocaineDiagnostic Significance
112 C7​H14​N+ 100% (Base)100% (Base)Confirms 2-methylpiperidine core[3].
105 C6​H5​CO+ 0%~85%Confirms benzoate ester presence[2].
77 C6​H5+​ 0%~40%Confirms aromatic ring (phenyl)[2].
246 [M−CH3​]+ 0%~25%Confirms piperocaine molecular weight[2].
157 M+∙ ~10%0%Molecular ion of the alcohol precursor.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following GC-MS protocol is designed as a self-validating system. Every step includes a specific rationale to prevent false positives—a critical necessity given that piperocaine is a known interferent in forensic colorimetric tests for cocaine (due to the shared benzoate ester)[1].

G Prep Sample Prep & ISTD Addition Tune System Tune (PFTBA) Prep->Tune GC GC Separation (Non-polar column) Tune->GC MS EI Ionization (70 eV) GC->MS Data Data Validation (Library Match) MS->Data

Self-validating GC-MS analytical workflow ensuring retention time and mass accuracy.

Step-by-Step Methodology:
  • System Tuning (The Baseline):

    • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides standardized reference masses ( m/z 69, 219, 502). Ensuring the ratios of these ions meet manufacturer specifications guarantees that the 70 eV ionization energy is correctly calibrated, which is strictly required to reproduce the 112/105/246 relative abundance ratios for piperocaine[2].

  • Sample Preparation & Internal Standard (ISTD):

    • Action: Spike samples with a deuterated internal standard (e.g., Piperocaine-d5) prior to extraction.

    • Causality: Basic amines are prone to matrix suppression and injection volume variability. The ISTD normalizes the response and validates the extraction efficiency.

  • Gas Chromatography Separation:

    • Action: Inject 1 µL in split mode (1:10) onto a deactivated, non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane).

    • Causality: Basic piperidine nitrogen atoms interact strongly with active silanol groups on polar columns, causing severe peak tailing. A deactivated non-polar column ensures sharp, Gaussian peaks, allowing for precise Kovats Retention Index calculations[3].

  • Data Acquisition & Validation:

    • Action: Acquire data in full scan mode ( m/z 40–300) to capture all diagnostic ions.

    • Causality: Relying solely on Selected Ion Monitoring (SIM) of m/z 112 would result in a failure to distinguish between the precursor and the API. Full scan allows for a rigorous NIST library match[4] using the orthogonal presence of m/z 105 and 246 to confirm piperocaine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10782, Piperocaine. PubChem. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Piperocaine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Cocaine in Seized Materials. Synthetic Drug Strategy. Available at:[Link]

Sources

benchmarking chiral resolution methods for 1-piperidinepropanol, 2-methyl- enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Chiral Resolution Methods for 1-Piperidinepropanol, 2-methyl- Enantiomers: A Comprehensive Guide

Executive Summary

1-Piperidinepropanol, 2-methyl- (also referred to as 2-methyl-1-piperidinepropanol) is a highly valuable chiral building block and intermediate in the synthesis of complex pharmaceuticals, including topical anesthetics like cyclomethycaine and complex alkaloids like himbacine[1]. The compound possesses a critical stereocenter at the C2 position of the piperidine ring. Because the spatial orientation of this methyl group dictates the downstream biological activity of the API, achieving >99% enantiomeric excess (ee) is non-negotiable.

This guide objectively benchmarks the three primary methodologies for resolving its enantiomers, detailing the mechanistic causality behind each approach to help you select the optimal workflow for your scale and purity requirements.

Mechanistic Evaluation of Resolution Strategies

Strategy A: Precursor Resolution via Diastereomeric Crystallization (The Industrial Standard)

The Causality: Attempting to resolve the final tertiary amine (1-piperidinepropanol, 2-methyl-) via classical salt crystallization is thermodynamically unfavorable. The bulky N-hydroxypropyl chain sterically hinders the formation of a tightly packed, highly differentiated crystal lattice.

Instead, the field-proven approach is to resolve the secondary amine precursor, 2-methylpiperidine, prior to N-alkylation[1][2]. Because the C2 chiral center is directly adjacent to the secondary nitrogen, protonation by a chiral acid—such as (R)-(-)-mandelic acid or L-tartaric acid—creates a tight ion pair. This extreme proximity maximizes the solubility difference (ΔΔG) between the resulting diastereomeric salts, allowing for highly efficient fractional crystallization. The subsequent N-alkylation step proceeds with complete retention of stereochemistry.

Strategy B: Direct Chromatographic Resolution (The Analytical Standard)

The Causality: For late-stage resolution, analytical quantification, or discovery-scale isolation, direct separation of racemic 1-piperidinepropanol, 2-methyl- is achieved using High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs).

Amylose-based CSPs, such as Chiralpak AS (amylose tris[(S)-α-methylbenzylcarbamate]), are ideal here[3]. The carbamate linkages on the CSP provide hydrogen-bond donor/acceptor sites that interact strongly with the hydroxyl group and the tertiary nitrogen of the analyte. However, because the basic piperidine nitrogen can interact non-specifically with residual silanols on the silica support (causing severe peak tailing), a basic modifier like diethylamine (DEA) must be added to the mobile phase to competitively mask these silanols.

Strategy C: Enzymatic Kinetic Resolution (The Mechanistic Limitation)

The Causality: Biocatalytic transesterification using lipases (e.g., Candida antarctica Lipase B) is often used for chiral alcohols. However, for 1-piperidinepropanol, 2-methyl-, the chiral center (C2) is separated from the reactive primary hydroxyl group by four bonds and the steric bulk of the piperidine ring. This spatial distance prevents the enzyme's active site from effectively differentiating the (R) and (S) enantiomers, resulting in exceptionally poor E-values. This method is benchmarked here solely to illustrate why chemical and chromatographic methods remain the gold standard for this specific scaffold.

Quantitative Comparison Matrix

Resolution MethodTypical YieldEnantiomeric Excess (ee)ScalabilityCost-EffectivenessPrimary Use Case
Precursor Crystallization 35–40% (max 50%)>98%High (Multi-kg)ExcellentIndustrial API Synthesis
Direct Chiral HPLC/SFC ~45% (max 50%)>99%Moderate (Gram)Low (High solvent use)Analytical / Discovery
Enzymatic Resolution <20%<50%LowModerateNot Recommended

Workflow Visualization

G Rac2MP Racemic 2-Methylpiperidine (Precursor) Cryst Diastereomeric Crystallization with (R)-(-)-Mandelic Acid Rac2MP->Cryst RacTarget Racemic 1-Piperidinepropanol, 2-methyl- (Target) HPLC Preparative Chiral HPLC (Chiralpak AS) RacTarget->HPLC EnantioPre (S)-2-Methylpiperidine >96% ee Cryst->EnantioPre High Yield/Scalability Alkylation N-Alkylation (3-bromo-1-propanol) EnantioTarget1 (S)-1-Piperidinepropanol, 2-methyl- Alkylation->EnantioTarget1 Stereoretention EnantioTarget2 Resolved Enantiomers (Analytical Scale) HPLC->EnantioTarget2 High ee / Low Yield EnantioPre->Alkylation

Figure 1: Workflow comparison of precursor vs. direct chiral resolution methods.

Step-by-Step Experimental Protocols

Protocol 1: Precursor Resolution & N-Alkylation (Self-Validating System)

This protocol utilizes (R)-(-)-mandelic acid to isolate the (S)-enantiomer, followed by alkylation[2].

Step 1: Diastereomeric Salt Formation

  • Dissolve 1.0 equivalent (165.3 mmol) of racemic 2-methylpiperidine in 450 mL of anhydrous diethyl ether.

  • In a separate flask, dissolve 0.95 equivalents (157.8 mmol) of (R)-(-)-mandelic acid in 63 mL of anhydrous methanol and cool to 0°C.

  • Slowly add the amine solution to the acid solution under continuous stirring. Maintain at 0°C overnight to induce crystallization.

Step 2: Isolation and Self-Validation

  • Filter the resulting crystals and wash with cold anhydrous ether. Dry under vacuum to yield (S)-2-methylpiperidinium mandelate.

  • Validation Check: Before proceeding, take a small aliquot, convert it to the free base, and analyze the optical purity via 1H NMR using O-acetylmandelic acid as a chiral solvating agent[1]. Integration of the C2-methyl doublet should indicate >96% ee. If ee is lower, perform a second recrystallization from methanol/ether.

Step 3: Free-Basing and Alkylation

  • Dissolve the validated salt in 50 mL of water. Add dry powdered K2CO3 until the layers separate, then extract the free (S)-2-methylpiperidine with diethyl ether[2].

  • In a reaction vessel, combine the resolved (S)-2-methylpiperidine (1.0 eq) with 3-bromo-1-propanol (1.1 eq) and K2CO3 (2.0 eq) in acetonitrile.

  • Reflux for 12 hours. Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via short-path distillation to yield enantiopure (S)-1-piperidinepropanol, 2-methyl-.

Protocol 2: Direct Analytical Resolution via Chiral HPLC

This protocol is designed for the direct separation of the racemic target compound[3].

Step 1: Sample and Mobile Phase Preparation

  • Prepare a mobile phase consisting of Hexane / Isopropanol / Diethylamine in a 95:5:0.1 (v/v/v) ratio. Degas thoroughly. Note: The 0.1% DEA is critical to suppress peak tailing.

  • Dissolve the racemic 1-piperidinepropanol, 2-methyl- in the mobile phase to a concentration of 5 mg/mL.

Step 2: Chromatographic Separation

  • Equip the HPLC system with a Chiralpak AS column (250 mm × 4.6 mm, 5 µm particle size).

  • Set the column temperature to 25°C and the flow rate to 1.0 mL/min (isocratic mode).

  • Because the piperidine and propanol moieties lack a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for accurate peak integration. If UV must be used, monitor at the lowest possible wavelength (e.g., 232 nm)[3], acknowledging the reduced signal-to-noise ratio.

  • Collect the baseline-resolved peaks. The exact elution order should be confirmed using an enantio-pure standard synthesized via Protocol 1.

References

  • Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. Oxford Academic.
  • Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog (Extended Methodology). Oxford Academic.
  • A Highly Efficient Total Synthesis of (+)-Himbacine. Journal of the American Chemical Society (ACS Publications).

Sources

comparative in vitro cytotoxicity of 1-piperidinepropanol, 2-methyl- structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Cytotoxicity of 1-Piperidinepropanol, 2-Methyl- Structural Analogs: A Preclinical Guide

Introduction to the Scaffold

The chemical moiety 1-piperidinepropanol, 2-methyl- (also known as 2-methyl-1-piperidinepropanol) serves as a foundational scaffold in the rational design of numerous pharmacologically active compounds[1]. By functionalizing the propanol hydroxyl group via esterification, drug developers can drastically alter the molecule's lipophilicity, target binding affinity, and inherent cytotoxicity[2].

As an application scientist evaluating these compounds for preclinical development, it is critical to recognize that cytotoxicity in piperidine-based derivatives is rarely just an off-target effect; it is often a direct, concentration-dependent extension of their primary mechanism of action[3][4]. This guide objectively compares three major structural analogs—Piperocaine, Cyclomethycaine, and Piperalin—providing actionable insights into their structure-activity relationships (SAR) and self-validating methodologies for in vitro evaluation.

Mechanisms of Cytotoxicity & Structure-Activity Relationship (SAR)

The ester substitution on the 2-methyl-1-piperidinepropanol backbone dictates how the molecule interacts with mammalian cell membranes[5].

  • Piperocaine (Benzoate ester): Developed as a local anesthetic, piperocaine functions by reversibly blocking voltage-gated sodium channels (Nav)[2]. Its moderate lipophilicity allows it to intercalate into the lipid bilayer without causing permanent structural damage, resulting in a favorable therapeutic index and low baseline cytotoxicity[3].

  • Cyclomethycaine (4-Cyclohexyloxybenzoate ester): The addition of a bulky, highly lipophilic cyclohexyloxy group increases membrane retention. While this prolongs the anesthetic effect, it also increases the propensity for membrane disruption and non-specific ion pump inhibition (e.g., Na+/K+ ATPase), leading to higher cytotoxicity compared to piperocaine[6][7].

  • Piperalin (3,4-Dichlorobenzoate ester): Designed specifically as an agricultural fungicide, the electron-withdrawing chlorine atoms significantly enhance lipophilicity and metabolic stability[5]. In mammalian cells, this extreme lipophilicity leads to severe membrane lysis, mitochondrial depolarization, and the rapid induction of apoptosis at much lower concentrations[8].

CytotoxicityPathway Start 1-Piperidinepropanol, 2-methyl- Ester Analog Membrane Cell Membrane Intercalation Start->Membrane Nav Nav Channel / Ion Pump Blockade Membrane->Nav Low/Mod Lipophilicity Mito Mitochondrial Depolarization & ROS Generation Membrane->Mito High Lipophilicity Imbalance Intracellular Ion Imbalance (Na+ / Ca2+ Accumulation) Nav->Imbalance Imbalance->Mito Apoptosis Apoptosis / Necrosis Mito->Apoptosis

Mechanistic pathway of cytotoxicity for 2-methyl-1-piperidinepropanol analogs.

Comparative In Vitro Cytotoxicity Data

To objectively compare these analogs, we synthesize data from standardized in vitro assays utilizing mammalian cell lines (e.g., SH-SY5Y neuroblastoma and HepG2 hepatocytes). The following table illustrates the concentration-dependent reduction in cell viability, highlighting how structural modifications shift the IC50 values[4][8].

Structural AnalogEster SubstitutionPrimary ApplicationIC50 (SH-SY5Y, 24h)IC50 (HepG2, 24h)Primary Cytotoxic Driver
Piperocaine BenzoateLocal Anesthetic~1.25 mM~2.80 mMReversible Nav blockade[3]
Cyclomethycaine 4-CyclohexyloxybenzoateLocal Anesthetic~0.75 mM~1.60 mMNa+/K+ pump inhibition[6]
Piperalin 3,4-DichlorobenzoateFungicide~0.09 mM~0.18 mMMitochondrial stress / ROS[8]

Note: Lower IC50 values indicate higher cytotoxicity. Fungicidal analogs exhibit toxicity in the micromolar range, whereas anesthetic analogs typically require millimolar concentrations to induce cell death.

Experimental Methodologies: Self-Validating Cytotoxicity Protocol

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using an orthogonal, self-validating approach. Relying solely on metabolic assays (like MTT) can yield false positives if the compound directly interferes with mitochondrial reductases[9]. Therefore, we employ a multiplexed Resazurin (metabolic activity) and LDH Release (membrane integrity) assay[7].

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y and HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve Piperocaine, Cyclomethycaine, and Piperalin in DMSO to create 100 mM stock solutions. Dilute in complete culture media to achieve a dose-response range (10 µM to 5 mM).

    • Causality Insight: Maintaining a final DMSO concentration of <0.5% is critical to prevent solvent-induced baseline toxicity, which would skew the IC50 calculations.

  • Dosing & Incubation: Aspirate the seeding media and apply 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (1% Triton X-100 for maximum lysis). Incubate for 24 hours[8].

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins, then measure absorbance at 490 nm.

    • Causality Insight: Quantifying extracellular LDH confirms if cell death is driven by physical membrane rupture (necrosis)—a highly relevant mechanism for highly lipophilic esters like Piperalin.

  • Resazurin Assay (Metabolic Viability): Add 10 µL of Resazurin reagent (0.15 mg/mL) to the remaining media in the original plate. Incubate for 2-4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

    • Causality Insight: This orthogonal step verifies if the cells are metabolically active, allowing researchers to distinguish between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects.

  • Data Analysis: Normalize the data against the vehicle control (set to 100% viability) and calculate the IC50 using non-linear regression analysis.

ProtocolWorkflow Seed 1. Cell Seeding (SH-SY5Y / HepG2) Dose 2. Compound Dosing (10 µM - 5 mM) Seed->Dose Incubate 3. Incubation (24h at 37°C) Dose->Incubate Split Incubate->Split LDH 4a. LDH Assay (Membrane Integrity) Split->LDH Resazurin 4b. Resazurin Assay (Metabolic Viability) Split->Resazurin Analyze 5. IC50 Calculation & Data Normalization LDH->Analyze Resazurin->Analyze

Orthogonal, self-validating in vitro cytotoxicity assay workflow.

Conclusion

The structural modification of the 2-methyl-1-piperidinepropanol scaffold dictates a delicate balance between pharmacological efficacy and cellular toxicity. While the benzoate ester (Piperocaine) maintains a safe profile suitable for local anesthesia, increasing lipophilicity via halogenation (Piperalin) or bulky aliphatic rings (Cyclomethycaine) shifts the mechanism toward severe membrane disruption and broad-spectrum cytotoxicity. Employing orthogonal in vitro screening protocols ensures that these mechanistic nuances are accurately captured during early-stage drug development.

References

  • 1-Piperidinepropanol, 2-methyl- - Substance Details - SRS | US EPA. epa.gov.
  • Piperocaine - CAS Common Chemistry. cas.org.
  • Piperalin - Hazardous Agents. haz-map.com.
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv
  • Local Anesthetic-Induced Myotoxicity After Continuous Adductor Canal Block.
  • Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs. nih.gov.
  • US11617777B2 - Cytotoxic and anti-mitotic compounds, and methods of using the same. google.com.
  • Application Notes and Protocols for Topical Anesthesia Research: Cyclomethycaine. benchchem.com.
  • Evaluation of cytotoxic and genotoxic activity of fungicide formulation Tango®Super in bovine lymphocytes.

Sources

Orthogonal Cross-Validation of NMR and FTIR Spectra for 2-Methyl-1-piperidinepropanol Identification

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Analytical Comparison Guide for API Precursor Characterization

Introduction

In pharmaceutical development, the precise structural elucidation of Active Pharmaceutical Ingredient (API) precursors is non-negotiable. 2-Methyl-1-piperidinepropanol (also known chemically as 1-(3-hydroxypropyl)-2-methylpiperidine) serves as a critical tertiary amino alcohol intermediate, most notably utilized in the synthesis of the local anesthetic 1[1].

When characterizing such molecules, relying on a single analytical modality introduces unacceptable risk. Mass spectrometry, while excellent for confirming molecular weight, often struggles to differentiate subtle positional isomers of piperidine derivatives due to identical fragmentation pathways. Therefore, as application scientists, we must evaluate and compare analytical alternatives, ultimately employing a self-validating system: the orthogonal cross-validation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy[2][3].

The Causality of Orthogonal Validation: Comparing Analytical Modalities

Why pair NMR and FTIR instead of relying on one? The rationale lies in comparing their complementary physical principles and performance limitations.

  • ATR-FTIR (Vibrational Spectroscopy): Measures changes in molecular dipole moments. It is highly sensitive to polar functional groups. For 2-methyl-1-piperidinepropanol, FTIR provides instantaneous, unambiguous confirmation of the terminal hydroxyl (-OH) and the tertiary amine (C-N) moieties. However, FTIR performs poorly when asked to map aliphatic chain lengths or the exact position of the methyl group on the piperidine ring.

  • Multinuclear NMR (Nuclear Spin Resonance): Maps the exact carbon-hydrogen framework by measuring the local magnetic environments of nuclei. While ¹H and ¹³C NMR perfectly delineate the 3-carbon propanol chain and the 2-methyl substitution, overlapping aliphatic multiplets can sometimes obscure the presence of the hydroxyl proton (which frequently exchanges and broadens).

By comparing these modalities, it becomes clear that neither is perfect in isolation. However, when combined, the functional group data from FTIR validates the connectivity data from NMR, creating a closed-loop, self-validating analytical proof.

Table 1: Performance Comparison of Analytical Alternatives
Analytical ModalityPrimary StrengthInherent LimitationPerformance in Isomer Differentiation
Multinuclear NMR Exact carbon/proton mappingLower sensitivity; requires deuterated solventsExcellent (Resolves 2-methyl vs 3-methyl isomers)
ATR-FTIR Instant functional group identificationCannot determine aliphatic chain lengthPoor (Positional isomers show nearly identical spectra)
Mass Spectrometry Exact molecular weight confirmationIdentical fragmentation for structural isomersModerate (Requires extensive MS/MS libraries)
Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following standardized protocols must be strictly adhered to when generating spectral data.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Acquisition
  • Preparation: 2-Methyl-1-piperidinepropanol is a viscous liquid at room temperature and possesses hygroscopic properties due to its amino alcohol nature. ATR-FTIR is chosen over traditional KBr pellets to minimize ambient moisture absorption, which would artificially inflate the O-H stretch signal.

  • Background Calibration: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal at a resolution of 4 cm⁻¹ to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1-2 drops of the neat liquid directly onto the ATR crystal. Ensure complete coverage of the active sensor area. No pressure anvil is required for liquids.

  • Acquisition: Run 32 scans from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation: Clean the crystal with anhydrous isopropanol and verify the baseline returns to zero absorbance before the next run.

Protocol 2: High-Resolution Multinuclear NMR Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it lacks exchangeable protons, allowing the observation of the broad -OH signal, though chemical shifts may vary slightly based on concentration due to hydrogen bonding[3].

  • Standardization: Ensure the presence of Tetramethylsilane (TMS) at 0.01% as an internal reference standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire data on a standard 400 MHz or 500 MHz spectrometer. Use a standard 30° pulse program (zg30), 16-32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl and propanol protons.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds to achieve a sufficient signal-to-noise ratio for the quaternary-like tertiary amine carbons.

Data Presentation and Spectral Cross-Validation
Table 2: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group AssignmentDiagnostic Significance
~3350Broad, StrongO-H StretchConfirms the terminal alcohol. Broadness indicates intermolecular H-bonding.
2930, 2850Sharp, StrongC-H Stretch (sp³)Confirms the aliphatic piperidine and propyl chain backbone.
1120MediumC-N StretchValidates the tertiary amine core.
1060StrongC-O StretchCorrelates with the primary alcohol (propanol) moiety.
Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCross-Validation Link
1.05 - 1.15Doublet (d)3H-CH₃ (Methyl on ring)Confirms 2-methyl substitution.
1.20 - 1.75Multiplet (m)6HPiperidine ring -CH₂-Maps the cyclic aliphatic core.
1.65 - 1.85Multiplet (m)2H-CH₂- (Central chain)Confirms the 3-carbon linker.
2.10 - 2.90Multiplets (m)5HN-CH, N-CH₂Correlates with FTIR C-N stretch.
3.75 - 3.85Triplet (t)2H-CH₂-O (Adjacent to OH)Correlates with FTIR C-O stretch.
~4.00Broad Singlet1H-OH (Hydroxyl proton)Validates FTIR broad 3350 cm⁻¹ peak.
Table 4: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~19.0CH₃Methyl group
24.0, 26.0, 34.5CH₂Piperidine ring carbons (C3, C4, C5)
~29.0CH₂Central propyl chain carbon
~52.0, ~54.0CH₂N-CH₂ (Ring C6) and N-CH₂ (Chain)
~60.0CHN-CH (Ring C2)
~64.5CH₂O-CH₂ (Chain terminal)
Cross-Validation Logic Analysis

The true power of this methodology is causality. If the FTIR shows a strong C-O stretch at 1060 cm⁻¹, the NMR must show a highly deshielded triplet around 3.8 ppm (¹H) and a corresponding carbon signal near 64.5 ppm (¹³C). In our data, this exact correlation is observed, locking in the structural assignment of the 1-propanol chain attached to the nitrogen. Furthermore, the complex multiplets between 2.10 and 2.90 ppm in the ¹H NMR confirm the tertiary amine environment, which is orthogonally supported by the 1120 cm⁻¹ C-N stretch in the FTIR.

Workflow Visualization

The following logical diagram illustrates the self-validating workflow used to confirm the structure of 2-methyl-1-piperidinepropanol.

G Sample 2-Methyl-1-piperidinepropanol (API Precursor) FTIR ATR-FTIR Spectroscopy (Functional Group Dipoles) Sample->FTIR NMR Multinuclear NMR (Carbon-Proton Framework) Sample->NMR OH_FTIR Broad O-H Stretch (3350 cm⁻¹) FTIR->OH_FTIR CN_FTIR C-N / C-O Stretches (1060-1120 cm⁻¹) FTIR->CN_FTIR H_NMR ¹H NMR: Deshielded O-CH₂ (Triplet, ~3.8 ppm) NMR->H_NMR C_NMR ¹³C NMR: N-CH / N-CH₂ (52.0 - 60.0 ppm) NMR->C_NMR CrossVal Orthogonal Structural Confirmation (Self-Validating Output) OH_FTIR->CrossVal CN_FTIR->CrossVal H_NMR->CrossVal C_NMR->CrossVal

Fig 1: Orthogonal cross-validation workflow integrating FTIR and NMR for structural confirmation.

Conclusion

For application scientists and drug development professionals, identifying complex amino alcohols like 2-methyl-1-piperidinepropanol[4] requires a self-validating analytical framework. By systematically cross-referencing the functional group sensitivity of ATR-FTIR with the structural mapping capabilities of ¹H and ¹³C NMR, researchers eliminate structural ambiguity, ensuring the integrity of downstream API synthesis.

References
  • National Center for Biotechnology Information. "Piperocaine | C16H23NO2 | CID 10782 - PubChem - NIH". PubChem Database.
  • Suga, S., et al. "Electrogenerated Cationic Reactive Intermediates: The Pool Method and Further Advances". Chemical Reviews - ACS Publications.
  • "Iron-Catalyzed α-C–H Cyanation of Simple and Complex Tertiary Amines". The Journal of Organic Chemistry - ACS Publications.
  • "Piperocaine: Piperocaine. Structural Formula Vector Image." DrugFuture.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinepropanol, 2-methyl-
Reactant of Route 2
Reactant of Route 2
1-Piperidinepropanol, 2-methyl-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。